molecular formula C7H13NO2 B13326998 Methyl 3-(methylamino)cyclobutane-1-carboxylate

Methyl 3-(methylamino)cyclobutane-1-carboxylate

Cat. No.: B13326998
M. Wt: 143.18 g/mol
InChI Key: CWZJMWXUQISDJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(methylamino)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H13NO2 It is a derivative of cyclobutane, featuring a methylamino group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methylamino)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with methylamine, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and crystallization to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methylamino)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methylamino group to a nitro group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Methyl 3-(methylamino)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(methylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(methylamino)cyclobutane-1-carboxylate
  • Methyl 3-methoxy-1-(methylamino)cyclobutane-1-carboxylate

Comparison

Methyl 3-(methylamino)cyclobutane-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.

Biological Activity

Methyl 3-(methylamino)cyclobutane-1-carboxylate is an organic compound characterized by its unique cyclobutane structure, which includes a methyl group, a methylamino group, and a carboxylate functional group. This compound has garnered attention in biochemical research due to its potential interactions with various enzymes and metabolic pathways.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃N₁O₂
  • Molecular Weight : Approximately 141.18 g/mol

The presence of the methylamino group allows for the formation of hydrogen bonds, which can significantly influence enzyme activity and modulate various metabolic pathways. The rigid cyclobutane framework contributes to a unique spatial arrangement that may enhance binding affinity to specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure facilitates:

  • Enzyme Interactions : The methylamino group can engage in hydrogen bonding with active sites of enzymes, potentially altering their activity.
  • Receptor Binding : The spatial configuration may enhance the binding affinity to certain receptors, making it a candidate for pharmacological studies.

Biological Applications

Research indicates that this compound may have several applications in medicinal chemistry and drug development:

  • Enzyme Studies : It serves as a valuable tool for studying enzyme interactions and understanding metabolic pathways.
  • Therapeutic Potential : Its unique structure may allow it to interact selectively with biological targets, suggesting potential therapeutic applications in various diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-(methylamino)cyclobutane-1-carboxylateMethyl ester instead of carboxylic acidDifferent reactivity due to ester functionality
3-Methyl-1,1-cyclobutanedicarboxylic acidAdditional carboxylic acid groupIncreased acidity and potential reactivity
Methyl trans-3-(methylamino)cyclobutane-1-carboxylate hydrochlorideHydrochloride salt formEnhanced solubility in aqueous environments
Methyl cis-3-(methylamino)cyclobutane-1-carboxylate hydrochlorideIsomeric form with different spatial arrangementPotential differences in biological activity

Case Studies and Research Findings

Recent studies have demonstrated the potential of this compound in various applications:

  • Enzyme Interaction Studies : Investigations into the interactions of this compound with specific enzymes have revealed its ability to modulate enzymatic activities, providing insights into its role as a biochemical tool .
  • Pharmacological Research : Preliminary findings suggest that this compound may exhibit promising pharmacological properties, warranting further investigation into its therapeutic potential .
  • Structural Analyses : Research has highlighted the importance of the compound's chirality and structural features in determining its biological activity, emphasizing the need for detailed studies on its mechanism of action .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-(methylamino)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H13NO2/c1-8-6-3-5(4-6)7(9)10-2/h5-6,8H,3-4H2,1-2H3

InChI Key

CWZJMWXUQISDJG-UHFFFAOYSA-N

Canonical SMILES

CNC1CC(C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.